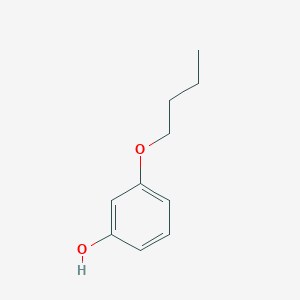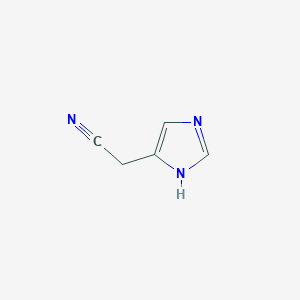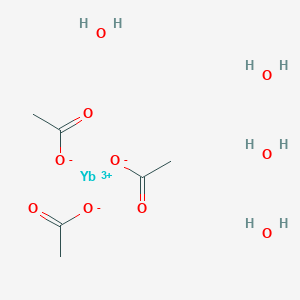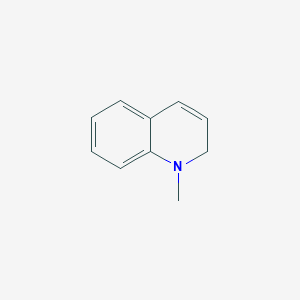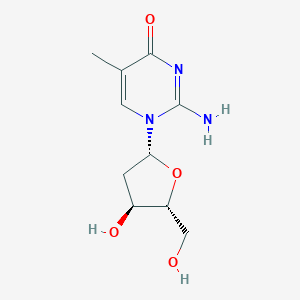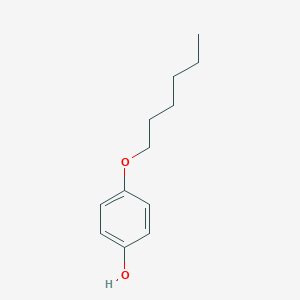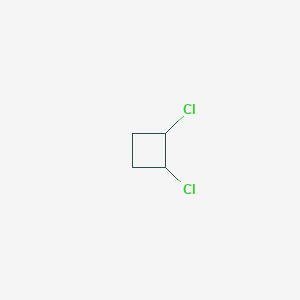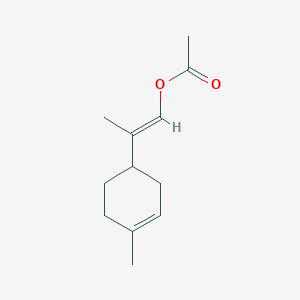
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate, also known as MCPA, is a fragrance ingredient that is commonly used in the cosmetic and fragrance industry. This compound is known for its floral and fruity odor, which makes it a popular choice for perfumes, lotions, and other scented products. In recent years, there has been a growing interest in the scientific research applications of MCPA, particularly in the areas of biochemistry and physiology.
作用機序
The mechanism of action of 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate is not fully understood, but it is believed to act as an agonist for certain olfactory receptors in the nose. This activation of olfactory receptors leads to the perception of the compound's odor.
生化学的および生理学的効果
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have a number of biochemical and physiological effects. In one study, it was shown to have antioxidant properties, which may make it useful in the development of new antioxidant therapies. Additionally, 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One advantage of using 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate in lab experiments is that it is a relatively stable compound that is easy to work with. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be limited to olfactory perception and may not have broader physiological effects.
将来の方向性
There are several potential future directions for research on 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate. One area of interest is in understanding the molecular mechanisms underlying its olfactory effects. Additionally, there is interest in exploring the potential therapeutic applications of 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate, particularly in the areas of inflammation and oxidative stress. Finally, there is potential for 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate to be used as a tool in neuroscience research, as it could be used to selectively activate certain olfactory receptors in the brain.
合成法
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate can be synthesized by reacting 4-methylcyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst. This reaction produces 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate as a colorless liquid with a boiling point of 208-209°C.
科学的研究の応用
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new fragrances and scented products. 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have a unique odor profile that is different from other fragrance compounds, making it a valuable addition to the fragrance industry.
特性
CAS番号 |
15593-88-1 |
|---|---|
製品名 |
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate |
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
2-(4-methylcyclohex-3-en-1-yl)prop-1-enyl acetate |
InChI |
InChI=1S/C12H18O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,8,12H,5-7H2,1-3H3 |
InChIキー |
CKITWLJZALNJDV-CSKARUKUSA-N |
異性体SMILES |
CC1=CCC(CC1)/C(=C/OC(=O)C)/C |
SMILES |
CC1=CCC(CC1)C(=COC(=O)C)C |
正規SMILES |
CC1=CCC(CC1)C(=COC(=O)C)C |
その他のCAS番号 |
15593-88-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



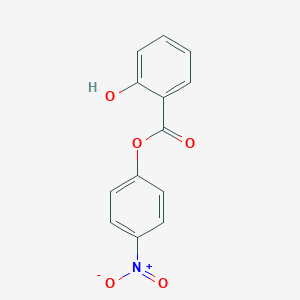
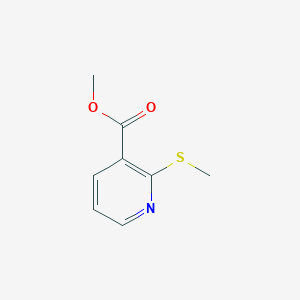
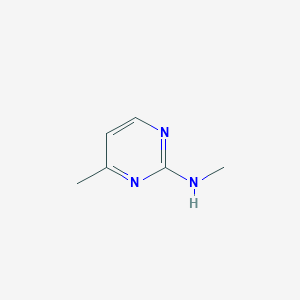
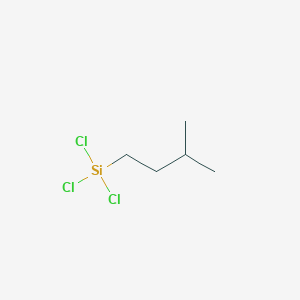
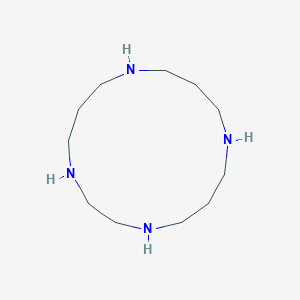
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
